molecular formula C14H15FN4O B1399237 (5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine CAS No. 1316219-58-5

(5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine

Cat. No. B1399237
M. Wt: 274.29 g/mol
InChI Key: LUTJYUPAFAETBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine” is a chemical compound with the molecular formula C14H15FN4O . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a fluoro group at the 5-position and an amine group attached to the 2-position . The amine group is further substituted with a morpholin-2-yl-pyridin-2-yl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.29 g/mol. Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature .

Scientific Research Applications

Optical and Electronic Properties

A study by Palion-Gazda et al. (2019) explored the optical and electronic properties of compounds like (5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine. They found that these compounds exhibit structure-dependent fluorescence in both solid and solution states. The study highlighted the impact of amine donors and nitrogen-based π-deficient heterocycles on their thermal, redox, UV–Vis absorption, and emission properties.

Potential in Anticancer Research

Research on 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, has demonstrated its significance as an intermediate in synthesizing biologically active compounds, including potential anticancer agents (Wang et al., 2016).

Neuroimaging Applications

(5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine derivatives, such as [18 F]MK-6240, have been used in PET imaging for detecting neurofibrillary tangles in neurodegenerative diseases like Alzheimer's. Studies by Hopewell et al. (2019) and Collier et al. (2017) have developed methods for synthesizing this compound for clinical research use.

Photocatalytic Activity

Gao et al. (2020) reported the efficient synthesis of potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives starting from compounds similar to (5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine. This synthesis method offers an eco-friendly and practical approach to developing novel organic fluorophores for photocatalysis applications (Gao et al., 2020).

Medicinal Chemistry

In medicinal chemistry, derivatives of (5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine have been studied for their biological activity. For instance, Sang et al. (2016) investigated the phase I metabolism of FYL-67, a novel drug with the morpholinyl ring, showing activity against Gram-positive organisms like MRSA.

Electrophilic Substitution Reactions

The compound's derivatives have been studied in electrophilic substitution reactions. Abel et al. (2015) explored the reactions of 2-fluoropyridine, a related compound, with various amines, providing insights into the reactivity of such compounds (Abel et al., 2015).

properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-6-morpholin-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c15-10-4-5-13(17-8-10)19-14-3-1-2-11(18-14)12-9-16-6-7-20-12/h1-5,8,12,16H,6-7,9H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTJYUPAFAETBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC(=CC=C2)NC3=NC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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